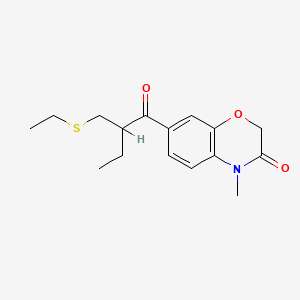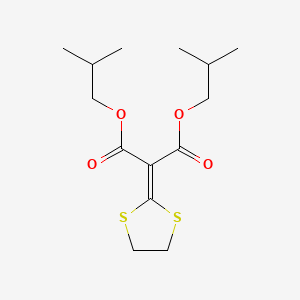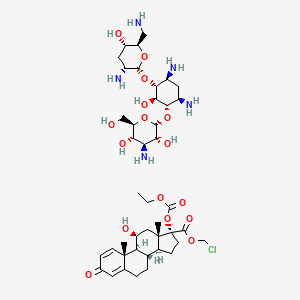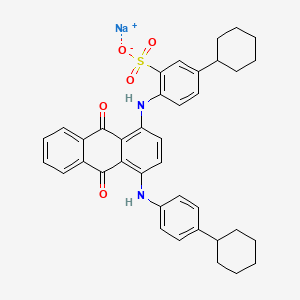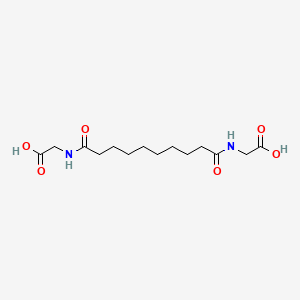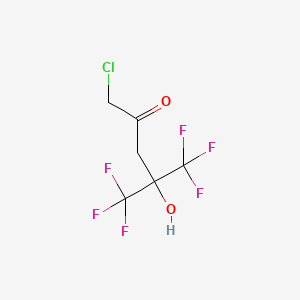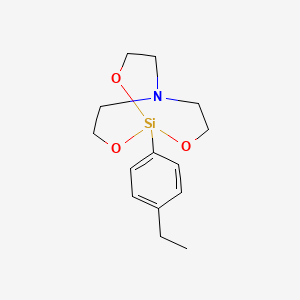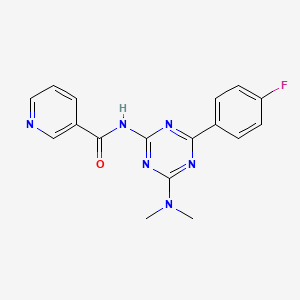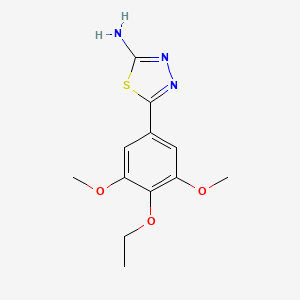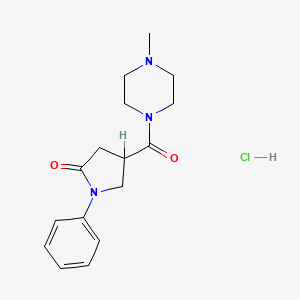
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the phenyl and pyrrolidinone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The process may include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and phenyl-pyrrolidinone compounds. Examples include:
- 4-(4-Methyl-1-piperazinyl)methyl benzoic acid dihydrochloride
- 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride
Uniqueness
What sets 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
74203-59-1 |
|---|---|
Fórmula molecular |
C16H22ClN3O2 |
Peso molecular |
323.82 g/mol |
Nombre IUPAC |
4-(4-methylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-17-7-9-18(10-8-17)16(21)13-11-15(20)19(12-13)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
Clave InChI |
OPDATVJWULPMRD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


